5-Fluoro-2-hydrazinylpyridine

概要

説明

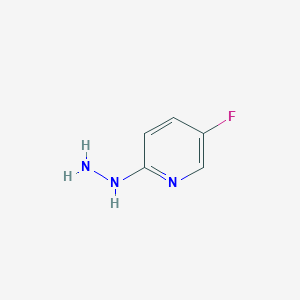

5-Fluoro-2-hydrazinylpyridine (C₅H₆FN₃) is a fluorinated pyridine derivative with a hydrazine substituent at the 2-position. Its molecular structure is characterized by the SMILES string C1=CC(=NC=C1F)NN and InChIKey XGEZFYOWXLYYNM-UHFFFAOYSA-N . The compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For instance, it reacts with ethyl 2-oxoacetate to form ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate, a key step in synthesizing nonretinoid antagonists of retinol-binding proteins . It also participates in the formation of bicyclic compounds under microwave irradiation . Predicted collision cross-sections (CCS) for its adducts, such as [M+H]⁺ (120.0 Ų) and [M+Na]⁺ (131.0 Ų), highlight its physicochemical stability .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Fluoro-2-hydrazinylpyridine involves the reaction of 5-fluoro-2-pyridinecarboxylate with hydrazine. The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions:

Oxidation: 5-Fluoro-2-hydrazinylpyridine can undergo oxidation reactions to form corresponding azopyridines.

Reduction: It can be reduced to form hydrazones.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of azopyridines.

Reduction: Formation of hydrazones.

Substitution: Formation of substituted pyridines.

科学的研究の応用

Chemical Synthesis

Synthetic Intermediates

5-Fluoro-2-hydrazinylpyridine serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse chemical entities.

Ligand Design

In coordination chemistry, this compound is employed in the design of ligands. The presence of both fluorine and hydrazinyl groups enhances its ability to bind metal ions, facilitating the development of new coordination complexes with potential applications in catalysis and materials science.

Biological Applications

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. The hydrazinyl group can form covalent bonds with active sites on enzymes, potentially blocking their activity. This property is being explored for developing therapeutic agents targeting specific diseases .

Biological Probes

The compound is also utilized as a biological probe to study various biological pathways and mechanisms. Its ability to interact with biological macromolecules makes it suitable for investigating enzyme-substrate interactions and other biochemical processes.

Medicinal Chemistry

Drug Development

this compound has been investigated for its potential in drug discovery, particularly in oncology and infectious diseases. Its structural features may contribute to the development of novel pharmaceuticals that target specific disease pathways .

Diagnostic Agents

The compound is being explored for use in diagnostic imaging and assays due to its ability to selectively bind to biological targets, enhancing the sensitivity and specificity of diagnostic tests.

Industrial Applications

Material Science

In material science, this compound is utilized in the development of new materials with tailored properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Catalysis

The compound can serve as a catalyst or catalyst precursor in industrial processes. Its reactivity profile makes it suitable for facilitating chemical reactions efficiently, contributing to greener manufacturing practices .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme-inhibitory effects of this compound on a specific target enzyme involved in cancer metabolism. The results indicated that the compound effectively inhibited enzyme activity, leading to reduced cell proliferation in vitro.

Case Study 2: Drug Development

In a drug discovery program, researchers synthesized derivatives of this compound to evaluate their anticancer properties. Several derivatives exhibited promising activity against cancer cell lines, highlighting the compound's potential as a lead structure for further development.

作用機序

The mechanism of action of 5-Fluoro-2-hydrazinylpyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydrazinyl group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological targets .

類似化合物との比較

Structural and Functional Analogues: Hydrazinylpyridines

2-Chloro-5-hydrazinylpyridine

- Structural Differences : Replaces fluorine with chlorine at the 5-position.

- In synthesis, 2-chloro-5-hydrazinylpyridine is often a byproduct in reactions involving 2-chloro-5-fluoropyridine .

- Applications : Less commonly reported in synthetic pathways compared to its fluoro counterpart, suggesting fluorine’s superior directing effects in cyclization reactions.

5-Fluoro-2-hydrazinylpyridine Dihydrochloride

- Form and Solubility : The dihydrochloride salt (CAS 1401426-18-3) enhances stability and solubility in polar solvents, making it preferable for industrial-scale reactions .

- Synthetic Utility : Used in patented processes to synthesize heterocycles, such as 1aR,5aR-bicyclic compounds, with high yields (e.g., 97% in a European patent) .

Fluorinated Pyrimidines: Mechanistic Contrasts

5-Fluorouracil (FUra) and 5-Fluoro-2'-deoxyuridine (FdUrd)

- Structural Divergence : These are pyrimidine analogs with fluorine at the 5-position of uracil or deoxyuridine, unlike the pyridine backbone of this compound.

- Biological Activity : FUra and FdUrd are antimetabolites that inhibit thymidylate synthase or incorporate into RNA/DNA, causing cytotoxicity . For example, FdUrd’s 50% lethal dose (LD₅₀) in mice is ~1,400 mg/kg, with toxicity linked to RNA incorporation rather than FdUMP levels .

- Therapeutic Use : Clinically employed in hepatic arterial infusions for liver cancer due to high hepatic extraction ratios (0.69–0.92 for FdUrd vs. 0.22–0.45 for FUra) .

- Contrast with this compound : Unlike these drugs, this compound lacks direct anticancer activity but serves as a precursor for bioactive molecules .

Other Fluorinated Heterocycles

5-Fluoro-2-methoxypyrimidin-4-amine

- Functional Groups : Methoxy and amine substituents replace the hydrazine group.

- Applications : Used in nucleotide synthesis, with a reported Kₘ of 7.7–8.8 µM for DNA polymerase incorporation, indicating enzymatic compatibility .

5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one

- Structural Complexity : Combines fluorinated indole and phenylhydrazine moieties.

- Biological Relevance : Exhibits antimicrobial and anti-HIV activities, showcasing how fluorinated hydrazine derivatives can be tailored for specific therapeutic roles .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Adduct | Predicted CCS (Ų) | Notes |

|---|---|---|---|

| This compound | [M+H]⁺ | 120.0 | Higher polarity due to F and NHNH₂ |

| [M+Na]⁺ | 131.0 | Enhanced stability in adduct form |

Key Research Findings

- Synthetic Efficiency: this compound demonstrates superior reactivity in forming triazolopyridines (43% yield) compared to non-fluorinated analogs, attributed to fluorine’s electron-withdrawing effects .

- Biological Mechanisms: Fluorinated pyrimidines like FdUrd inhibit DNA synthesis (e.g., blocking [³H]thymidine incorporation) , whereas this compound’s derivatives are explored for non-oncological targets, such as retinol-binding protein modulation .

- Industrial Relevance : The dihydrochloride salt of this compound is produced at industrial scale (99% purity) for pharmaceutical building blocks .

生物活性

5-Fluoro-2-hydrazinylpyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a hydrazinyl group at the 2-position. This structure influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form strong hydrogen bonds and covalent interactions with biological macromolecules, such as proteins and nucleic acids. The fluorine substitution enhances the compound's stability and reactivity compared to other halogenated pyridine derivatives. The hydrazinyl group can participate in redox reactions, leading to the generation of reactive intermediates that may modify biological targets .

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, its derivatives have shown promising results against several cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic processes .

- Antiviral Effects : Preliminary studies suggest potential antiviral activity, although further research is needed to elucidate the specific mechanisms involved and to evaluate efficacy against various viral pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Antiviral | Potential activity against viruses |

Selected Research Highlights

- Anticancer Studies : In a study evaluating various hydrazine derivatives, this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating effective cytotoxicity .

- Antimicrobial Testing : A series of tests demonstrated that the compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

- Mechanistic Insights : Research involving molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, providing insights into its mode of action at the molecular level .

Comparison with Related Compounds

This compound is often compared with other halogenated pyridines to assess differences in biological activity. The presence of fluorine enhances stability and reactivity compared to compounds like 5-Chloro-2-hydrazinylpyridine, which may exhibit lower potency due to differences in electronic properties.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 5-Chloro-2-hydrazinylpyridine | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-2-hydrazinylpyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common synthesis involves reacting 2-chloro-5-fluoropyridine with hydrazine monohydrate in 1-butanol under microwave irradiation at 200°C for 8 hours . Yield optimization requires careful control of stoichiometry (e.g., excess hydrazine) and inert atmosphere (nitrogen flushing) to minimize side reactions. Post-synthesis purification via filtration and ethyl acetate recrystallization is critical to isolate the target compound from by-products like 2-chloro-5-hydrazinylpyridine .

- Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Reaction Time | 8 h |

| Solvent | 1-Butanol |

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Fluorine chemical shifts typically appear in the range of -110 to -130 ppm for aromatic fluorine . X-ray crystallography, as demonstrated in related hydrazinylpyridine derivatives, provides definitive structural data, including bond angles and lattice parameters. For mixtures, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry can resolve and identify co-eluting by-products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential toxicity. Work in a fume hood to prevent inhalation of fine particulates. Waste should be segregated and disposed via certified hazardous waste management services .

Advanced Research Questions

Q. How can researchers address challenges in isolating this compound from reaction mixtures containing structural analogs or by-products?

- Methodological Answer : Chromatographic techniques (e.g., column chromatography with silica gel or reverse-phase HPLC) are effective for separation. Adjusting mobile phase polarity (e.g., acetonitrile/water gradients) enhances resolution of hydrazine derivatives. For persistent co-elution, derivatization (e.g., acetylation of the hydrazine group) can alter solubility and improve separation . Kinetic studies of reaction pathways may also identify conditions favoring selective formation of the target compound .

Q. What computational methods are suitable for predicting the reactivity of the hydrazine group in this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model protonation states and electron density distribution. Software like Gaussian or ORCA can simulate reaction intermediates, such as hydrazine tautomers, and predict stability under acidic/basic conditions. Pair computational results with experimental pH-dependent UV-Vis or NMR titration to validate predictions .

Q. In kinetic studies, how should one design experiments to assess the stability of this compound in aqueous versus organic solvents?

- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, ethanol) at elevated temperatures (e.g., 40–60°C). Monitor degradation via HPLC-MS at regular intervals. Use Arrhenius equations to extrapolate shelf-life under standard conditions. Include control experiments with antioxidants (e.g., BHT) to evaluate oxidative degradation pathways .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Adopt standardized protocols with explicit details (e.g., microwave power settings, ramp rates). Share raw spectral data (NMR, IR) in open-access repositories. Use collaborative platforms like Zenodo to publish step-by-step videos or reaction logs. Cross-validate results via inter-laboratory studies, focusing on critical parameters like purity (>95% by HPLC) and yield consistency .

Q. What strategies are effective for resolving contradictions in published data on hydrazinylpyridine derivatives?

- Methodological Answer : Perform meta-analyses of peer-reviewed studies, noting variables like solvent purity, instrumentation calibration, and synthetic routes. Replicate key experiments under controlled conditions. Use statistical tools (e.g., ANOVA) to identify outliers. Engage in peer discussions via preprint platforms to reconcile discrepancies .

特性

IUPAC Name |

(5-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEZFYOWXLYYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601296 | |

| Record name | 5-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145934-90-3 | |

| Record name | 5-Fluoro-2-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145934-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。